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molecular formula C15H21NO5 B2822021 Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate CAS No. 201810-12-0

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate

Cat. No. B2822021
M. Wt: 295.335
InChI Key: LNVZCBNGMUMVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854245

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet was added 4-(1,1-dimethylethoxycarbonylamino)phenol (8.20 g, 39.19 mmol), Cs2CO3 (25.54 g, 78.38 mmol), DMF (75 mL), and ethyl bromoacetate (4.78 mL, 43.11 mmol). This heterogeneous mixture was stirred at ambient temperature for 3.5 h. The mixture was diluted with a little CHCl3 and filtered through a frit to remove the salts. The DMF was removed under high vacuum and the residue was suspended in 500 mL of EtOAc. This mixture was washed with H2O (3×), and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo, gave an oil. This material was chromatographed on 400 g of silica gel using 20% EtOAc-hexane as eluant. There was obtained 11.9 g (100%) of ethyl (4-(1,1-dimethylethoxycarbonylamino)phenoxy)acetate as an oil.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
25.54 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([O:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)=[O:6])[CH3:3].C([O-])([O-])=O.[Cs+].[Cs+].CN(C=O)C.Br[CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30]>C(Cl)(Cl)Cl>[CH3:3][C:2]([CH3:15])([O:4][C:5]([NH:7][C:8]1[CH:9]=[CH:10][C:11]([O:14][CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:12][CH:13]=1)=[O:6])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CC(C)(OC(=O)NC1=CC=C(C=C1)O)C
Name
Cs2CO3
Quantity
25.54 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4.78 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This heterogeneous mixture was stirred at ambient temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a frit
CUSTOM
Type
CUSTOM
Details
to remove the salts
CUSTOM
Type
CUSTOM
Details
The DMF was removed under high vacuum
WASH
Type
WASH
Details
This mixture was washed with H2O (3×), and brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
This material was chromatographed on 400 g of silica gel using 20% EtOAc-hexane as eluant

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC(C)(OC(=O)NC1=CC=C(OCC(=O)OCC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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